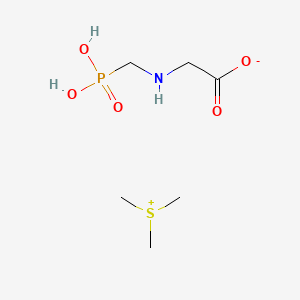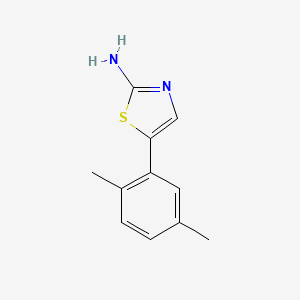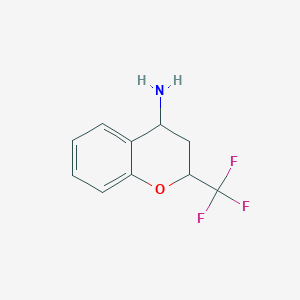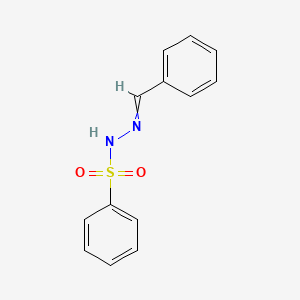
Glyphosate-trimesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyphosate-trimesium, also known as trimethylsulfonium glyphosate, is a derivative of glyphosate, a widely used non-selective herbicide. This compound is primarily utilized for broad-spectrum weed control in various agricultural, utility, and industrial settings. This compound is effective against annual and perennial weeds, broad-leaved weeds, and grasses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glyphosate-trimesium involves the reaction of glyphosate with trimethylsulfonium chloride. The process typically requires an aqueous medium and is conducted under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Glyphosate} + \text{Trimethylsulfonium chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Glyphosate-trimesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aminomethylphosphonic acid and glyoxylate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions are often employed.
Major Products Formed:
Oxidation: Aminomethylphosphonic acid and glyoxylate.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glyphosate-trimesium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant physiology and microbial communities.
Medicine: Explored for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the development of herbicide formulations and weed management strategies .
Mécanisme D'action
Glyphosate-trimesium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSPS, this compound disrupts the shikimate pathway, leading to the accumulation of shikimate and depletion of essential amino acids, ultimately causing plant death .
Comparaison Avec Des Composés Similaires
Glyphosate: The parent compound, widely used as a non-selective herbicide.
Glufosinate: Another broad-spectrum herbicide with a different mode of action.
Aminomethylphosphonic acid (AMPA): A primary degradation product of glyphosate.
Uniqueness: Glyphosate-trimesium is unique due to its enhanced solubility and efficacy compared to glyphosate. The presence of the trimethylsulfonium group improves its uptake and translocation within plants, making it a more effective herbicide .
Propriétés
Numéro CAS |
87090-28-6 |
|---|---|
Formule moléculaire |
C6H16NO5PS |
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
2-(phosphonomethylamino)acetate;trimethylsulfanium |
InChI |
InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1 |
Clé InChI |
RUCAXVJJQQJZGU-UHFFFAOYSA-M |
SMILES canonique |
C[S+](C)C.C(C(=O)[O-])NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)


![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)





![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)
![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)

